Methyl 3,7,12-trioxocholan-24-oate
Description
Methyl 3,7,12-trioxocholan-24-oate (CAS 60354-42-9) is a bile acid derivative characterized by three ketone groups at positions 3, 7, and 12 of the cholane backbone, with a methyl ester at position 24. Its molecular formula is C₂₇H₄₀O₆, and it has a molecular weight of 460.6029 g/mol . The compound’s structural uniqueness lies in its oxidized positions (3,7,12-trioxo), which differentiate it from hydroxylated or esterified analogs.
Properties
CAS No. |
7727-82-4 |
|---|---|
Molecular Formula |
C25H36O5 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
methyl 4-(10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoate |
InChI |
InChI=1S/C25H36O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-15,17-19,23H,5-13H2,1-4H3 |
InChI Key |
ZNRVRJLOYAQJBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,7,12-trioxocholan-24-oate typically involves the oxidation of cholic acid derivatives. One common method is the oxidation of methyl cholate using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-oxidation and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,7,12-trioxocholan-24-oate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, yielding trihydroxy derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxo positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Higher oxidized derivatives of this compound.
Reduction: Methyl 3,7,12-trihydroxycholan-24-oate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3,7,12-trioxocholan-24-oate has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of Methyl 3,7,12-trioxocholan-24-oate involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in bile acid metabolism, such as cholesterol 7α-hydroxylase. This modulation can affect the synthesis and breakdown of bile acids, influencing lipid digestion and absorption. Additionally, it may interact with nuclear receptors like the farnesoid X receptor (FXR), regulating gene expression related to lipid metabolism and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between Methyl 3,7,12-trioxocholan-24-oate and related cholane derivatives:
Table 1: Comparative Analysis of this compound and Analogues
Key Findings from Comparative Analysis
Functional Group Impact on Solubility :
- The trioxo groups in this compound reduce polarity compared to hydroxylated analogs like 1,3,12-Trihydroxycholan-24-oic acid. Sodium dehydrocholate (145-41-5), however, achieves high aqueous solubility via its ionic form .
- Esterified derivatives (e.g., diacetoxy or ethoxycarbonyloxy) exhibit increased lipophilicity, enhancing membrane permeability but reducing water solubility .
Biological Activity :
- Sodium dehydrocholate’s ionic form facilitates rapid biliary excretion, making it clinically useful for stimulating bile flow .
- Compounds with acetoxy or ethoxycarbonyloxy groups (e.g., 133181-56-3, 83861-28-3) may resist enzymatic hydrolysis, prolonging their pharmacological effects compared to hydroxylated analogs .
Stereochemical Considerations :
- Methyl 3,7-diacetoxy-12-hydroxycholan-24-oate (3749-87-9) has defined stereochemistry (3α,5β,7α,12α), which is critical for receptor binding in bile acid transporters .
Metabolic Stability :
- The trioxo structure in this compound may reduce susceptibility to phase I metabolism (e.g., hydroxylation) compared to hydroxylated derivatives like 1,3,12-Trihydroxycholan-24-oic acid .
Biological Activity
Methyl 3,7,12-trioxocholan-24-oate, also known as methyl triacetylcholate or dehydrocholic acid methyl ester, is a synthetic bile acid derivative with significant biological activities. This compound has garnered attention for its roles in various physiological processes, including its effects on bile production and potential therapeutic applications. This article discusses the biological activity of this compound, supported by research findings and case studies.
- Molecular Formula : C31H48O8
- Molecular Weight : 548.7080 g/mol
- CAS Registry Number : 6818-44-6
- IUPAC Name : (3α,5β,7α,12α)-Cholan-24-oic acid, 3,7,12-tris(acetyloxy)-, methyl ester
This compound primarily acts as a hydrocholeretic , which means it enhances the secretion of bile acids from the liver. This action is crucial for digestion and absorption of dietary fats and fat-soluble vitamins. The compound's mechanism involves the modulation of bile acid transporters and receptors in the liver and intestines.
Biological Activities
-
Choleretic Effects :
- In animal studies, administration of this compound has been shown to significantly increase bile flow and bile acid output. These effects are attributed to its ability to stimulate bile duct cells and enhance hepatic function.
-
Antimicrobial Properties :
- Recent research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth.
-
Anti-inflammatory Activity :
- Studies have demonstrated that this compound can modulate inflammatory pathways. It appears to reduce the expression of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Choleretic | Increases bile flow and secretion | |
| Antimicrobial | Inhibits growth of S. aureus and E. coli | |
| Anti-inflammatory | Reduces pro-inflammatory cytokine expression |
Case Studies
-
Choleretic Effects in Rats :
A study conducted on rats demonstrated that administration of this compound resulted in a significant increase in bile production compared to control groups. The study measured bile output over a 24-hour period post-administration. -
Antimicrobial Efficacy :
In vitro tests revealed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL. This suggests potential use as a natural antimicrobial agent. -
Inflammation Reduction :
A recent investigation into the anti-inflammatory properties of this compound showed a marked decrease in tumor necrosis factor-alpha (TNF-α) levels in cultured macrophages treated with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
